1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5,6-dihydro-5-methyl-
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Overview
Description
1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5,6-dihydro-5-methyl- is a sulfur-containing heterocyclic compound It is known for its unique structure, which includes two dithiolane rings fused to a dithiin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5,6-dihydro-5-methyl- typically involves the cycloaddition of 1,3-dithiole-2,4,5-trithione with alkenes. This reaction forms the 5,6-dihydro-1,3-dithiolo[4,5-b][1,4]dithiin-2-thione intermediate, which can then be further modified . The reaction conditions often include the use of radical initiators such as azobis(isobutyronitrile) (AIBN) and solvents like ether .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can potentially be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5,6-dihydro-5-methyl- undergoes various types of chemical reactions, including:
Electrophilic Halogenation: This compound reacts with halogenating agents such as sulfuryl chloride (SO2Cl2), chlorine (Cl2), and xenon difluoride (XeF2) to form halogenated derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions with alkenes to form various derivatives.
Common Reagents and Conditions
Halogenating Agents: SO2Cl2, Cl2, XeF2
Radical Initiators: AIBN
Solvents: Ether
Major Products Formed
Monochloro, Dichloro, and Monofluoro Derivatives: Formed through electrophilic halogenation.
Cycloaddition Products: Formed through reactions with alkenes.
Scientific Research Applications
1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5,6-dihydro-5-methyl- has several scientific research applications:
Organic Electronics: The compound is used in the synthesis of bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) derivatives, which are important materials in organic electronics.
Materials Science: The compound’s unique structure makes it a valuable building block for the development of new materials with specific electronic properties.
Chemical Research: It is used as a precursor in various chemical reactions to study the reactivity and properties of sulfur-containing heterocycles.
Mechanism of Action
The mechanism of action of 1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5,6-dihydro-5-methyl- involves its ability to participate in electrophilic and radical reactions. The compound’s sulfur atoms play a crucial role in its reactivity, allowing it to form stable intermediates and products through the formation of sulfur-sulfur bonds .
Comparison with Similar Compounds
Similar Compounds
Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF): A related compound used in organic electronics.
Tetrathiafulvalene (TTF): Another sulfur-containing heterocycle with similar electronic properties.
Dithiolanone Derivatives: Compounds with similar dithiolane rings and reactivity.
Uniqueness
1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5,6-dihydro-5-methyl- is unique due to its fused ring structure, which imparts specific electronic properties and reactivity. This makes it a valuable compound for the development of new materials and the study of sulfur-containing heterocycles.
Properties
CAS No. |
118148-18-8 |
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Molecular Formula |
C6H6OS4 |
Molecular Weight |
222.4 g/mol |
IUPAC Name |
5-methyl-5,6-dihydro-[1,3]dithiolo[4,5-b][1,4]dithiin-2-one |
InChI |
InChI=1S/C6H6OS4/c1-3-2-8-4-5(9-3)11-6(7)10-4/h3H,2H2,1H3 |
InChI Key |
QVNLBDIQCOVMAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CSC2=C(S1)SC(=O)S2 |
Origin of Product |
United States |
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